4-Ethoxy-2-hydroxy-4-oxobutanoic acid

Description

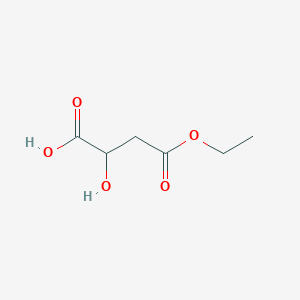

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOKDOPEBQXHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308772 | |

| Record name | 4-Ethyl-2-hydroxyl-succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15690-37-6 | |

| Record name | 4-Ethyl-2-hydroxyl-succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-hydroxyl-succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bioprospecting and Natural Occurrence of 4 Ethoxy 2 Hydroxy 4 Oxobutanoic Acid

Isolation from Fungal Sources

The fungal kingdom is a rich reservoir of unique secondary metabolites. Investigations into the chemical constituents of various mushroom species have yielded numerous compounds with interesting biological activities.

Investigations in Leucopaxillus giganteus Extracts

Recent phytochemical studies on the wild edible mushroom Leucopaxillus giganteus, commonly known as the giant leucopax, have resulted in the successful isolation of 4-ethoxy-2-hydroxy-4-oxobutanoic acid. tandfonline.comnih.govresearchgate.net A 2020 study identified it as a novel compound from this source, specifically determining its stereochemistry as (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid. tandfonline.comtandfonline.comoup.com

The structure of the compound, isolated as a pale yellow oil, was determined through comprehensive spectroscopic analysis. tandfonline.com Its molecular formula was established as C₆H₁₀O₅ using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). tandfonline.com Further analysis using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy confirmed its planar structure. The absolute configuration of the chiral center at C-2 was confirmed as 'R' by comparing the specific rotation of the isolated natural product with that of a synthetically prepared standard. tandfonline.com

Methodologies for Compound Extraction and Preliminary Fractionation

The isolation of (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid from the fresh fruiting bodies of Leucopaxillus giganteus involved a systematic extraction and fractionation procedure. tandfonline.com

The initial step involved the extraction of the mushroom material using ethanol (B145695) (EtOH) and subsequently acetone. tandfonline.com The resulting crude extract was then partitioned between water and ethyl acetate (B1210297) (EtOAc). The aqueous layer was further subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. This involved sequential extractions with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). tandfonline.com

The ethyl acetate-soluble portion, which contained the target compound, was then subjected to repeated chromatographic techniques for purification. tandfonline.com This multi-step process, summarized in the table below, was crucial for isolating the compound in a pure form for structural elucidation.

| Extraction & Fractionation of (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid from L. giganteus | |

| Starting Material | Fresh fruiting bodies of Leucopaxillus giganteus |

| Initial Extraction | Ethanol (EtOH) followed by Acetone |

| Primary Partitioning | The crude extract was partitioned between Ethyl Acetate (EtOAc) and Water. |

| Solvent Partitioning | The resulting fractions were further divided into n-hexane, EtOAc, and n-BuOH soluble parts. |

| Purification | The EtOAc soluble part was subjected to repeated chromatography to yield the pure compound. |

Phytochemical Investigations in Botanical Species

While first isolated and fully characterized from a fungal source, compounds with the same planar structure as this compound have been previously reported in several plant species. tandfonline.comoup.comtandfonline.com These findings highlight the compound's distribution in the natural world.

Identification in Extracts of Morinda citrifolia

The compound, referred to by its synonym 4-ethyl-2-hydroxyl-succinate, has been identified as a chemical constituent in the seeds of Morinda citrifolia (Noni). researchgate.netresearchgate.net A study focusing on the chemical makeup of noni seeds reported the presence of this compound, noting it as a first-time discovery from this particular plant. researchgate.net Another comprehensive review also lists 4-ethyl-2-hydroxyl-succinate among the numerous compounds isolated from dried noni seeds. researchgate.net

Detection in Lobelia chinensis

Phytochemical analysis of the whole plant of Lobelia chinensis has also revealed the presence of this compound. tandfonline.comresearchgate.net Research focusing on the chemical constituents of this traditional medicinal herb, known as Bàn Biān Lián, has successfully identified the compound. researchgate.net This finding is corroborated by a 2020 study on Leucopaxillus giganteus, which referenced the earlier report of the compound's presence in Lobelia chinensis. tandfonline.comtandfonline.com

Characterization in Ampelopsis japonica

The dried roots of Ampelopsis japonica, a plant used in traditional medicine, have also been found to contain this compound. tandfonline.comresearchgate.net The identification of the compound in this species further widens its known natural distribution. A paper on the chemical constituents of Ampelopsis japonica is cited in other studies as having reported the compound, confirming its characterization within this plant's metabolome. tandfonline.comtandfonline.comnii.ac.jp

Investigating the Natural Presence and Structural Relatives of this compound

While direct bioprospecting efforts for this compound have not been extensively documented, an examination of its structural analogs in various biological systems offers insights into its potential natural occurrence and metabolic pathways. This compound, a monoethyl ester of malic acid, belongs to a class of molecules that are prevalent in nature.

Structural Analogues and Metabolite Identification in Biological Systems

The study of structurally similar compounds provides a framework for understanding the potential origins and biological significance of this compound.

Presence of Related Malic Acid Derivatives in Myrciaria dubia (Camu-camu) Fruit

The fruit of Myrciaria dubia, commonly known as camu-camu, is a rich source of various organic acids, including malic acid. nih.gov Research has identified several malic acid derivatives within this fruit, highlighting its biochemical complexity. nih.govacs.org

A study involving the bioguided chromatographic fractionation of a polar extract from the whole camu-camu fruit (pulp and peelings) led to the isolation of two isomers: (S)-4-butoxy-2-hydroxy-4-oxobutanoic acid and (S)-4-butoxy-3-hydroxy-4-oxobutanoic acid. nih.govacs.org It is important to note that the formation of these malic acid esters was reported to occur when alcohols were used during the extraction process. nih.govacs.org

The nutritional composition of camu-camu has been well-documented, revealing a significant content of organic acids such as citric acid, isocitric acid, and malic acid. nih.gov The fruit is also a source of numerous other bioactive compounds, including a wide array of polyphenols like flavonoids, phenolic acids, and tannins. nih.govwikipedia.org The specific composition can vary depending on the fruit's maturity and the extraction methods employed. nih.gov

**Table 1: Identified Malic Acid Derivatives and Related Compounds in *Myrciaria dubia***

| Compound Name | Finding | Reference |

|---|---|---|

| (S)-4-butoxy-2-hydroxy-4-oxobutanoic acid | Isolated from a polar extract of the whole fruit. | nih.govacs.org |

| (S)-4-butoxy-3-hydroxy-4-oxobutanoic acid | Isolated from a polar extract of the whole fruit. | nih.govacs.org |

| Malic acid | A major organic acid present in the fruit. | nih.gov |

| Citric acid | An organic acid found in the fruit. | nih.gov |

| Isocitric acid | An organic acid present in the fruit. | nih.gov |

Detection of Structural Relatives in Mammalian Biofluids (e.g., Saliva)

The analysis of mammalian biofluids, such as saliva, reveals the presence of various organic acids, including malic acid, which serves as the parent compound to this compound. The human saliva metabolome is complex, containing a wide range of metabolites. researchgate.net

Studies employing techniques like anion-exchange chromatography have successfully determined the concentrations of several organic acids in human saliva. nih.gov These include lactate (B86563), acetate, propionate, formate, butyrate, pyruvate, and valerate. nih.gov The levels of these organic acids can fluctuate, for instance, in response to glucose intake. nih.gov Acetate is often the most predominant organic acid in saliva before a sugar rinse, while lactate becomes more dominant afterward. nih.gov

Furthermore, comprehensive metabolomic studies have identified a multitude of compounds in saliva, with short-chain organic acids being a dominant class. researchgate.net Malic acid has been specifically identified as a possible salivary biomarker in certain health conditions. nih.gov The presence of these foundational organic acids in saliva suggests that the biological milieu for the formation of their derivatives exists within mammalian systems.

Table 2: Organic Acids Detected in Human Saliva

| Compound Name | Finding | Reference |

|---|---|---|

| Malic acid | Identified as a possible salivary biomarker. | nih.gov |

| Lactate | Detected in saliva, with levels increasing after sugar intake. | nih.gov |

| Acetate | A predominant organic acid found in saliva. | nih.govnih.gov |

| Propionate | Detected in human saliva. | nih.govnih.gov |

| Formate | Detected in human saliva. | nih.govnih.gov |

| Butyrate | Detected in human saliva. | nih.govnih.gov |

| Pyruvate | Detected in human saliva. | nih.gov |

| Valerate | Detected in human saliva. | nih.gov |

| Citric acid | Found in human saliva, with potential dietary sources. | researchgate.net |

| Succinic acid | Identified in the human saliva metabolome. | researchgate.net |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 2 Hydroxy 4 Oxobutanoic Acid

Synthetic Methodologies and Strategies

The synthesis of 4-ethoxy-2-hydroxy-4-oxobutanoic acid, also known as monoethyl malate (B86768), can be achieved through several chemical pathways. The choice of methodology often depends on the desired yield, purity, and stereochemistry of the final product. Key strategies include the direct esterification of malic acid and the chemical modification of other readily available polycarboxylic acids like citric acid.

Esterification of Malic Acid Precursors

A primary and straightforward route to this compound involves the esterification of malic acid with ethanol (B145695). This reaction can be catalyzed by various acids and is subject to optimization to maximize the yield of the desired monoester over the diester and other byproducts.

The Fischer-Speier esterification is a classical and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.com In the context of this compound, this involves the reaction of malic acid with ethanol, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comquora.com

Studies on the esterification of malic acid with butanol have provided valuable insights into the catalytic activities of various acids. These findings are largely transferable to the synthesis with ethanol. Both homogeneous and heterogeneous catalysts have been investigated. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective but can lead to challenges in product separation and catalyst removal. finechem-mirea.ru Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36), offer the advantage of easier separation and potential for recycling. finechem-mirea.rucore.ac.uk Research has shown that the choice of catalyst can influence the product distribution and the formation of byproducts like fumaric and maleic acid esters, which can arise from the dehydration of malic acid. finechem-mirea.ru

Table 1: Comparison of Catalysts in the Esterification of Malic Acid

| Catalyst | Type | Conversion/Yield of Malic Acid Ester (%) | Noteworthy Observations |

|---|---|---|---|

| Sulfuric Acid | Homogeneous | 71% (Dibutyl Malate) finechem-mirea.ru | High conversion but can lead to more byproducts. finechem-mirea.ru |

| p-Toluenesulfonic Acid | Homogeneous | 56% (Dibutyl Malate) finechem-mirea.ru | Moderate conversion. finechem-mirea.ru |

| Orthophosphoric Acid | Homogeneous | 68% (Dibutyl Malate) finechem-mirea.ru | Good conversion. finechem-mirea.ru |

| Amberlyst 36 Dry | Heterogeneous | 70% (Dibutyl Malate) finechem-mirea.ru | Good conversion and selectivity, catalyst is reusable. finechem-mirea.ru |

| KU-2 FPP | Heterogeneous | 86% (Dibutyl Malate) finechem-mirea.ru | High yield reported in the study. finechem-mirea.ru |

| Indion-170 | Heterogeneous | Effective for esterification of maleic acid with ethanol. researchgate.net | High reusability. researchgate.net |

This table presents data from the esterification of malic acid with butanol, which serves as a model for the esterification with ethanol. The principles of catalyst activity and selectivity are generally applicable.

To enhance the yield and purity of this compound, several reaction parameters can be optimized. The molar ratio of alcohol to acid is a critical factor; a higher excess of ethanol can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com Temperature also plays a significant role, with higher temperatures generally increasing the reaction rate. However, excessively high temperatures can promote side reactions, such as the dehydration of malic acid to fumaric and maleic acids, which can then also be esterified. finechem-mirea.ru

The purity of the reactants, particularly the ethanol, can also impact the outcome. The presence of water in the reaction mixture can hinder the esterification process by shifting the equilibrium back towards the reactants. cetjournal.it Therefore, using anhydrous ethanol and reaction conditions that facilitate the removal of water are beneficial for achieving high conversion rates. cetjournal.it The choice of catalyst, as discussed previously, is also a key element in optimizing the reaction, with heterogeneous catalysts often providing a better balance of activity, selectivity, and ease of handling. finechem-mirea.ru

Derivatization from Polycarboxylic Acids (e.g., Citric Acid)

An alternative synthetic strategy involves the derivatization of other polycarboxylic acids, such as citric acid. Citric acid, being a tricarboxylic acid, presents both opportunities and challenges for selective esterification to yield a monoester. The reaction of citric acid with ethanol can lead to a mixture of mono-, di-, and tri-ethyl citrates. acs.orgresearchgate.net

Achieving a high yield of the monoethyl ester requires careful control of the reaction conditions. Research into the kinetics of citric acid esterification with ethanol has shown that the formation of monoethyl citrate (B86180) is relatively rapid. acs.orgresearchgate.net However, the subsequent esterification to diethyl and triethyl citrate also occurs, making it a challenge to isolate the monoester in high purity from the reaction mixture. acs.org

Recent patents have described methods for the selective synthesis of citric acid monoesters. One approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) in a suitable solvent like dichloromethane (B109758). This method has been reported to yield monoethyl citrate with high selectivity. acs.org Another strategy involves a three-stage process where the initial esterification is self-catalyzed at a lower temperature, followed by the addition of a catalyst and an increase in temperature to drive the reaction to completion while minimizing byproduct formation.

Table 2: Reaction Conditions for the Synthesis of Monoethyl Citrate

| Precursor | Reagents and Catalysts | Solvent | Temperature (°C) | Yield of Monoethyl Citrate (%) |

|---|---|---|---|---|

| Citric Acid | Ethanol, N-hydroxysuccinimide, N,N'-Dicyclohexylcarbodiimide | Dichloromethane | Room Temperature | 72 acs.org |

| Citric Acid | Ethanol, N-hydroxysuccinimide, N,N'-Dicyclohexylcarbodiimide | - | Room Temperature | 88 acs.org |

| Citric Acid | Ethanol, Amberlyst-15 | - | 78-120 | Mono-ethyl citrate is formed rapidly as an intermediate. acs.orgresearchgate.net |

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of this compound is of significant interest, as the biological activities of chiral molecules are often enantiomer-dependent.

The synthesis of the (R)-enantiomer of this compound can be approached through stereoselective methods, with enzymatic catalysis being a particularly promising strategy. While specific literature on the direct synthesis of (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid is limited, analogous enzymatic reductions of related keto-esters provide a strong basis for a viable synthetic route.

A highly relevant example is the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to (R)-2-hydroxy-4-phenylbutyrate ethyl ester, a key intermediate for ACE inhibitors. This transformation has been successfully achieved with high enantioselectivity using a carbonyl reductase coupled with a cofactor regeneration system. nih.gov This enzymatic approach could be adapted for the synthesis of (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid by using ethyl 2-oxo-4-hydroxy-4-oxobutanoate as the substrate. The enzyme would stereoselectively reduce the ketone functionality to the corresponding (R)-alcohol.

Table 3: Potential Enzymatic Synthesis of (R)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid

| Substrate | Enzyme System | Cofactor | Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate (analogous substrate) | Carbonyl Reductase (CpCR) coupled with Glucose Dehydrogenase (GDH) | NADPH | >98 nih.gov | >99 (for the R-enantiomer) nih.gov |

This table illustrates the potential of an enzymatic approach based on a closely related synthesis, highlighting the high conversion and enantioselectivity that can be achieved.

Synthesis of (S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid

The synthesis of the enantiomerically pure (S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid, also known as (S)-malic acid 4-ethyl ester, is crucial for applications where specific stereochemistry is required. nih.gov While detailed, specific protocols for its direct synthesis are not extensively published, the most logical and common approach involves the selective esterification of the C4-carboxylic acid group of (S)-malic acid.

The primary challenge in this synthesis is achieving regioselectivity, i.e., esterifying the carboxylic acid at the C4 position while leaving the C1-carboxylic acid and the C2-hydroxyl group intact. This is typically accomplished through controlled, acid-catalyzed esterification using ethanol. The reaction is carefully managed to favor the formation of the monoester over the diester. The stereocenter at the C2 position is generally retained during this type of reaction.

Key aspects of this synthetic approach are summarized in the table below.

| Parameter | Description | Research Findings & Justification |

| Starting Material | (S)-Malic acid | The chiral precursor that provides the required (S)-stereochemistry at the C2 position. nih.gov |

| Reagent | Ethanol | Acts as both the reactant to form the ethyl ester and often as the solvent. |

| Catalyst | Acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) | Protons the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by ethanol. Studies on malic acid esterification have employed various acid catalysts. finechem-mirea.rufinechem-mirea.ru |

| Reaction Control | Molar ratio, Temperature, Reaction time | Precise control of stoichiometry (near 1:1 ratio of malic acid to ethanol) and reaction conditions is necessary to maximize the yield of the desired monoester and minimize the formation of the diethyl malate byproduct. |

| Potential Byproduct | Diethyl (2S)-2-hydroxysuccinate | Formed by the esterification of both carboxylic acid groups. |

| Stereochemistry | Retention of configuration | The reaction at the C4-carboxyl group does not affect the chiral center at C2, thus preserving the (S)-configuration. |

Process Intensification in Synthesis: Reactive Distillation Approaches

Process intensification aims to develop more efficient, cost-effective, and sustainable chemical processes. Reactive distillation is a prime example of this, combining chemical reaction and separation in a single unit. utp.edu.mymdpi.com This technique is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of a product (typically water) from the reaction zone drives the equilibrium towards higher conversion. google.com

While no studies have been published specifically applying reactive distillation to the synthesis of this compound, its potential can be inferred from its successful application in other esterification processes. tue.nltue.nl In a hypothetical reactive distillation process for this compound, (S)-malic acid and ethanol would be fed into a distillation column containing a solid acid catalyst in a structured packing.

The potential benefits and operational parameters for such a process are outlined below.

| Feature | Description | Potential Advantage |

| Integrated Unit | Reaction and distillation occur simultaneously in one column. | Reduced capital and operating costs, smaller footprint. mdpi.com |

| Equilibrium Shift | Water, a byproduct of the esterification, is continuously removed in the vapor phase. | Drives the reaction to near-complete conversion, overcoming equilibrium limitations. utp.edu.my |

| Catalyst | Heterogeneous acid catalysts (e.g., ion-exchange resins) packed within the column. | Simplifies catalyst separation and reuse, allowing for a continuous process. finechem-mirea.ru |

| Energy Efficiency | The heat required for the distillation drives the endothermic esterification reaction. | Improved energy integration and lower overall energy consumption. tue.nl |

| Product Purity | High-purity monoester could potentially be recovered from the column bottoms, while unreacted ethanol and water are removed from the top. | Enhanced selectivity and simplified downstream processing. |

Reactivity Profiles and Chemical Transformations

The chemical behavior of this compound is dictated by its three functional groups: a carboxylic acid, a secondary alcohol, and an ethyl ester. This combination allows for a variety of chemical transformations.

Esterification and Transesterification Reactions

The presence of both a free carboxylic acid and an ester group allows for further esterification or transesterification reactions.

Esterification: The remaining carboxylic acid group at the C1 position can be esterified under standard acid-catalyzed conditions (e.g., Fischer esterification) with an alcohol to yield a diethyl malate derivative.

Transesterification: The existing ethyl ester at the C4 position can be converted to a different ester by reacting it with another alcohol (e.g., methanol (B129727), propanol) in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the reaction to completion, the new alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

| Reaction Type | Reagents | Catalyst | Product |

| Esterification | R'OH (e.g., Methanol) | Acid (e.g., H₂SO₄) | Diethyl (2S)-2-hydroxysuccinate or mixed diester |

| Transesterification | R'OH (e.g., Methanol) | Acid (H⁺) or Base (R'O⁻) | 1-Ethyl 4-alkyl (2S)-2-hydroxysuccinate |

Acid-Base Equilibrium and Proton Transfer Processes

As a carboxylic acid, this compound is a Brønsted acid, capable of donating a proton. ebi.ac.uk The most significant acid-base reaction involves the deprotonation of the carboxylic acid group by a base to form the corresponding carboxylate anion. The pKa of the carboxylic acid group is significantly lower than that of the secondary alcohol, making it the primary site of proton transfer in most chemical environments.

Equilibrium Reaction: C₂H₅OOC-CH₂-CH(OH)-COOH + H₂O ⇌ C₂H₅OOC-CH₂-CH(OH)-COO⁻ + H₃O⁺

This equilibrium is fundamental to its behavior in aqueous solutions and its reactions with basic reagents.

Nucleophilic Substitution Reactions

The molecule offers multiple sites for nucleophilic attack.

Nucleophilic Acyl Substitution: The carbonyl carbons of both the ester and the carboxylic acid are electrophilic. They can be attacked by nucleophiles, leading to substitution at the acyl group. For example, reaction with ammonia (B1221849) would yield an amide.

Nucleophilic Aliphatic Substitution: The C2 carbon, which bears the hydroxyl group, can undergo nucleophilic substitution. However, since the hydroxyl group is a poor leaving group, it must first be activated. This can be achieved by protonation under acidic conditions or by converting it into a better leaving group, such as a tosylate. Subsequent attack by a nucleophile (e.g., a halide ion) would proceed with inversion of configuration at the chiral center, a phenomenon famously demonstrated in the Walden inversion of malic acid. pressbooks.publibretexts.orglibretexts.org

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group as CO₂. This reaction is most common for β-keto acids and malonic acids. masterorganicchemistry.com While this compound is a β-hydroxy acid derivative, it is more stable to decarboxylation than its β-keto counterpart. However, under forcing conditions such as high heat, or through specific biochemical pathways like oxidative decarboxylation, the loss of CO₂ from the free carboxylic acid group can occur. nih.gov The decarboxylation of malonic acid and its derivatives is a key step in the malonic ester synthesis, which proceeds through a cyclic transition state upon heating. jove.comyoutube.com A similar pathway, though requiring more energy, could be envisioned for this compound.

Reductive Transformations of Carbonyl Groups

The chemical structure of this compound contains two distinct carbonyl functionalities: a carboxylic acid and an ester. The selective reduction of these groups, along with the existing secondary alcohol, can lead to a variety of products. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

The reactivity of the functional groups towards reduction generally follows the order: carboxylic acid > ester. However, specific reagents can be chosen to target one group over the other.

Common Reducing Agents and Their Expected Products:

A variety of reducing agents can be employed to transform the carbonyl groups of this compound. The expected products are summarized in the table below.

| Reducing Agent | Target Functional Group(s) | Expected Product(s) |

| Sodium borohydride (B1222165) (NaBH₄) | Carboxylic acid (slowly), Ester (very slowly) | Primarily unreacted starting material under standard conditions. May yield small amounts of 4-ethoxy-2-hydroxy-1,4-butanediol with prolonged reaction times or elevated temperatures. |

| Lithium aluminium hydride (LiAlH₄) | Carboxylic acid, Ester | 1,2,4-Butanetriol |

| Borane (BH₃) complexes (e.g., BH₃·THF) | Carboxylic acid | Ethyl 2,4-dihydroxybutanoate |

| Catalytic Hydrogenation (e.g., H₂/RuO₂) | Carboxylic acid, Ester | 1,2,4-Butanetriol (under forcing conditions) |

Detailed Research Findings:

While specific literature on the reduction of this compound is limited, the behavior of related malic acid esters provides a strong basis for predicting its reactivity.

Selective Reduction of the Carboxylic Acid: Borane complexes are well-established reagents for the selective reduction of carboxylic acids in the presence of esters. Therefore, treatment of this compound with a reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) is expected to selectively reduce the carboxylic acid moiety to a primary alcohol, yielding ethyl 2,4-dihydroxybutanoate.

Exhaustive Reduction to a Triol: Strong, non-selective reducing agents like lithium aluminium hydride (LiAlH₄) are capable of reducing both the carboxylic acid and the ester functional groups. This reaction would proceed via the initial reduction of the more reactive carboxylic acid, followed by the reduction of the ethyl ester, ultimately yielding 1,2,4-butanetriol.

Catalytic Hydrogenation: High-pressure catalytic hydrogenation with specific catalysts, such as ruthenium dioxide (RuO₂), can also effect the reduction of both carboxylic acids and esters. However, this method typically requires more forcing conditions (high pressure and temperature) compared to hydride reagents.

Intramolecular Cyclization Reactions and Product Characterization

The structure of this compound, containing both a hydroxyl group and a carboxylic acid/ester functionality, presents the potential for intramolecular cyclization to form lactones (cyclic esters). The favorability of cyclization is dependent on the ring size of the resulting product.

Potential Intramolecular Cyclization Pathways:

Intramolecular Esterification (Lactonization): The hydroxyl group can attack the electrophilic carbonyl carbon of the carboxylic acid. This acid-catalyzed reaction would result in the formation of a five-membered lactone, specifically tetrahydro-3-hydroxyfuran-2-one , with the elimination of ethanol.

Transesterification: Alternatively, the hydroxyl group could attack the carbonyl of the ethyl ester. This would also lead to the formation of tetrahydro-3-hydroxyfuran-2-one, again with the elimination of ethanol.

Given that intramolecular reactions that form five- or six-membered rings are generally kinetically and thermodynamically favored, the formation of a five-membered lactone is a plausible transformation for this molecule under appropriate conditions (e.g., heating in the presence of an acid catalyst).

Product Characterization:

The formation of the expected lactone product, tetrahydro-3-hydroxyfuran-2-one, could be confirmed using various spectroscopic techniques.

| Analytical Technique | Expected Observations for Tetrahydro-3-hydroxyfuran-2-one |

| Infrared (IR) Spectroscopy | Appearance of a strong C=O stretching band for the cyclic ester (lactone) around 1770 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid. |

| ¹H NMR Spectroscopy | Disappearance of the ethoxy group signals (a quartet and a triplet). Characteristic shifts for the protons on the furanone ring. |

| ¹³C NMR Spectroscopy | A downfield shift for the carbonyl carbon of the lactone compared to the starting ester. Disappearance of the signals corresponding to the ethoxy group carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the lactone (C₄H₆O₃). |

Formation of Organometallic Complexes with Metal Ions

The presence of a carboxylic acid and a hydroxyl group in this compound makes it an effective chelating agent for various metal ions. As a derivative of malic acid, its coordination chemistry is expected to be similar, forming stable complexes with a range of metal centers. nih.gov

Coordination Modes:

The primary coordination sites are the carboxylate oxygen and the hydroxyl oxygen. Upon deprotonation, the carboxylate group can act as a monodentate or bidentate ligand. The hydroxyl group can also coordinate to a metal center following deprotonation. The ability to form a five-membered chelate ring involving the carboxylate and the α-hydroxy group is a key feature of the coordination chemistry of malic acid and its derivatives.

Interaction with Divalent Metal Ions:

Studies on L-malic acid have demonstrated its ability to form binary complexes with divalent d-electron metal ions such as copper(II), cobalt(II), and nickel(II). nih.gov It is anticipated that this compound would exhibit similar behavior.

| Metal Ion | Potential Complex Formation | Key Features of Interaction with Malic Acid nih.gov |

| Copper(II) (Cu²⁺) | Formation of both monomeric and dimeric complexes. At lower pH, protonated complexes may form. At higher pH, hydroxy complexes are observed. | Forms dominant dimeric complexes (Cu₂Mal₂) and dihydroxy complexes at neutral pH. |

| Nickel(II) (Ni²⁺) | Formation of complexes with one or two ligand molecules. | Forms Ni(Mal) and Ni(Mal)₂ complexes. Free metal ions may persist over a wide pH range. |

| Cobalt(II) (Co²⁺) | Tends to form complexes with two ligand molecules. | Primarily forms Co(Mal)₂ complexes. |

Research Findings on Related Systems:

Advanced Analytical and Spectroscopic Characterization of 4 Ethoxy 2 Hydroxy 4 Oxobutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a compound.

¹H NMR Applications for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton framework of a molecule. For 4-Ethoxy-2-hydroxy-4-oxobutanoic acid, the ¹H NMR spectrum provides key signals that can be unambiguously assigned to its constituent protons.

A study reporting the isolation of (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid from a natural source provides detailed ¹H NMR data in methanol-d4 (B120146) (CD₃OD). tandfonline.com The ethoxy group gives rise to a characteristic triplet at approximately 1.27 ppm, corresponding to the methyl protons (H-2'), and a multiplet around 4.19 ppm for the methylene (B1212753) protons (H-1'). tandfonline.com The diastereotopic methylene protons of the butanoic acid backbone (H-3) appear as distinct doublet of doublets at approximately 2.65 ppm and 2.75 ppm, with coupling constants of 16.0 Hz (geminal) and 7.5 Hz or 4.5 Hz (vicinal), respectively. tandfonline.com The methine proton at the chiral center (H-2) resonates as a triplet at 4.46 ppm with a coupling constant of 6.0 Hz. tandfonline.com These chemical shifts and coupling patterns are fundamental in confirming the primary structure of the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' (CH₃) | 1.27 | t | 7.5 |

| H-3 (CH₂) | 2.65 | dd | 16.0, 7.5 |

| 2.75 | dd | 16.0, 4.5 | |

| H-1' (CH₂) | 4.19 | m | - |

| H-2 (CH) | 4.46 | t | 6.0 |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete mapping of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' (CH₃) | ~14-16 |

| C-3 (CH₂) | ~38-42 |

| C-1' (CH₂) | ~60-65 |

| C-2 (CH) | ~68-72 |

| C-4 (C=O, Ester) | ~170-180 |

| C-1 (C=O, Acid) |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal in this regard.

The COSY spectrum reveals proton-proton (¹H-¹H) couplings. For this compound, COSY correlations would be observed between the H-2' methyl protons and the H-1' methylene protons of the ethoxy group, and between the H-2 methine proton and the H-3 methylene protons of the butanoic acid backbone. tandfonline.com

HMQC or HSQC experiments establish direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₆H₁₀O₅) is 162.05282 Da. tandfonline.com Experimental determination of the molecular ion peak with high resolution allows for the confirmation of the elemental composition, a critical step in the identification of a new or known compound. For instance, in one study, the sodium adduct of the compound ([M+Na]⁺) was observed via Electrospray Ionization Mass Spectrometry (ESIMS) at m/z 185. tandfonline.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₅ | tandfonline.com |

| Theoretical Exact Mass | 162.05282 Da | tandfonline.com |

| Observed ESI-MS Adduct ([M+Na]⁺) | m/z 185 | tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS) for Compound Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are routinely used for the identification and purity assessment of compounds in complex mixtures.

In the context of this compound, an LC-MS or UPLC-MS method would involve separating the compound from any impurities or other components in a sample using a suitable chromatographic column and mobile phase. The eluting compound would then be introduced into the mass spectrometer, where its molecular weight would be determined. The retention time from the chromatography provides an additional layer of identification, while the mass spectrum confirms the identity of the peak. The area of the chromatographic peak corresponding to the compound can be used to assess its purity relative to any other detected components. While specific LC-MS or UPLC-MS methods for the routine analysis of this compound are not widely published, the development of such methods would follow standard protocols for small, polar organic acids.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar, thermally labile molecules like this compound. nih.gov The molecular formula of this compound is C₆H₁₀O₅, corresponding to a molecular weight of approximately 162.14 g/mol . nih.govcymitquimica.com

In a typical ESI-MS analysis, the compound would be introduced into the mass spectrometer in a suitable solvent, often a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected at an m/z (mass-to-charge ratio) of 161.04. Analysis of the parent compound, malic acid, in negative ESI mode shows a prominent deprotonated molecule at m/z 133. massbank.euresearchgate.net Further fragmentation of this [M-H]⁻ ion by collision-induced dissociation (CID) would yield characteristic product ions. Based on the fragmentation of malic acid, which loses water (H₂O) and carbon dioxide (CO₂), the fragmentation of this compound is expected to follow similar pathways. researchgate.net For instance, a loss of water from the [M-H]⁻ ion would result in a fragment at m/z 143.03, and a subsequent loss of the ethoxy group (•OC₂H₅) could also be anticipated.

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 163.06 or adducts with sodium [M+Na]⁺ at m/z 185.04 or potassium [M+K]⁺ at m/z 201.01 would be observed, confirming the molecular weight of the compound. The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) would further validate the elemental composition.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The spectrum is dictated by the vibrations of its constituent bonds, namely the hydroxyl (-OH), carboxylic acid (-COOH), and ester (-COOC₂H₅) groups.

Based on the spectra of the parent compound, malic acid, and related esters like dibutyl malate (B86768), the following characteristic absorption bands are expected for this compound: researchgate.netnist.govchemicalbook.com

O-H Stretching: A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹. This breadth is due to hydrogen bonding from both the alcohol and carboxylic acid hydroxyl groups.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the ethyl and methylene groups are expected in the 3000-2850 cm⁻¹ range.

C=O Stretching: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹. The spectrum of malic acid shows a strong C=O peak at approximately 1720 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching vibrations from the ester and carboxylic acid groups will produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

O-H Bending: The bending vibration of the O-H group is expected in the 1440-1395 cm⁻¹ and ~950-910 cm⁻¹ regions.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (Alcohol, Carboxylic Acid) | O-H Stretch | 3500 - 3200 (broad) |

| Alkyl (CH₃, CH₂) | C-H Stretch | 3000 - 2850 |

| Ester | C=O Stretch | 1750 - 1735 |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Ester, Carboxylic Acid, Alcohol | C-O Stretch | 1300 - 1000 |

| Carboxylic Acid | O-H Bend | 1440 - 1395 |

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy offers a complementary perspective to FTIR analysis. While FTIR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, FT-Raman would provide clearer signals for the carbon backbone vibrations. The spectra of L- and DL-malic acids and diethyl malate serve as excellent references. researchgate.netchemicalbook.comchemicalbook.com Key expected signals include:

C=O Stretching: The carbonyl stretches from the ester and carboxylic acid groups, observed around 1720-1740 cm⁻¹, are typically weaker in Raman than in FTIR.

CH₂, CH₃ Bending: Scissoring and bending vibrations of the methylene and methyl groups are expected in the 1480-1400 cm⁻¹ region.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds will appear in the 1200-800 cm⁻¹ range, providing information about the carbon skeleton.

Raman spectroscopy is particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer, an advantage over FTIR where water's strong absorption can obscure significant regions of the spectrum. researchgate.net

Table 2: Comparison of Raman Shifts for Malic Acid and a Related Ester

| Compound | C=O Stretch (cm⁻¹) | CH₂/CH₃ Bend (cm⁻¹) | Reference |

| L-Malic Acid | ~1720 | ~1450, 1356 | researchgate.netchemicalbook.com |

| DL-Malic Acid Diethyl Ester | Not specified | Not specified | chemicalbook.com |

Chromatographic Techniques

Chromatography is indispensable for separating the compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating its stereoisomers. Given its polar nature, reversed-phase HPLC is a common approach.

A typical method would employ a C18 or C8 stationary phase with a polar mobile phase, such as a buffered aqueous solution mixed with a solvent like acetonitrile or methanol (B129727). chromforum.orgnih.gov The pH of the mobile phase is critical; it is often acidified (e.g., with phosphoric or perchloric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govglsciences.com Detection is commonly performed using a UV detector, typically at a low wavelength like 210 nm, where the carboxyl and ester groups absorb light. nih.govoiv.int

A significant challenge in the analysis of malic acid and its derivatives is the potential presence of impurities like fumaric acid, which can be separated under appropriate HPLC conditions. chromforum.orgglsciences.com Furthermore, since the parent malic acid is chiral, this compound also exists as enantiomers (D and L forms). To separate these, chiral chromatography is required. This can be achieved using a chiral stationary phase or by adding a chiral selector to the mobile phase. researchgate.net An alternative is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. scielo.br

Table 3: Example HPLC Conditions for Analysis of Related Acids

| Parameter | Condition 1: Malic Acid Analysis | Condition 2: Enantiomer Separation |

| Column | Ion exchange resin or Octyl-bonded silica (B1680970) | Chiral column or C18 (with derivatization) |

| Mobile Phase | Dilute H₂SO₄ or buffered KH₂PO₄ | Buffered aqueous mobile phase with chiral selector or Acetonitrile/water gradient |

| Detection | UV at 210 nm | UV at 225 nm or Fluorescence |

| Reference | oiv.int | researchgate.netscielo.br |

Gas Chromatography (GC and GCxGC) for Volatile Derivative Analysis

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. The presence of polar hydroxyl and carboxylic acid functional groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. colostate.edu

Common derivatization strategies for compounds containing -OH and -COOH groups include:

Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. The resulting silylated derivative is much more volatile and suitable for GC analysis. theses.cz

Esterification: The free carboxylic acid group can be converted into an ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or BF₃/methanol. This increases volatility. If this method is used, it would convert the target monoester into a diester (diethyl malate). acs.org

Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS analysis of the silylated derivative would provide a characteristic mass spectrum, confirming the structure. theses.cz For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers superior separation power and sensitivity, allowing for the detection of trace-level components.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) serves as a rapid and efficient technique for monitoring the progress of reactions involving this compound and for conducting preliminary assessments of its purity. The choice of the mobile phase is critical for achieving good separation between the starting materials, the desired product, and any byproducts.

For the analysis of carboxylic acids like this compound, a common issue is peak tailing, which can be mitigated by the addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent. researchgate.netyoutube.comresearchgate.net This suppresses the ionization of the carboxylic acid, leading to more compact and well-defined spots. researchgate.net

A variety of solvent systems can be employed, with the polarity adjusted based on the specific compounds being separated. Typical solvent systems include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate or diethyl ether. researchgate.netresearchgate.net For more polar compounds, a combination of dichloromethane (B109758) and methanol may be effective. researchgate.netyoutube.com The ratio of the solvents must be determined experimentally to achieve optimal separation. researchgate.net

Visualization of the separated spots on the TLC plate can be accomplished through several methods. As most organic compounds are colorless, they are not directly visible on the white silica gel background. libretexts.org A non-destructive method involves using TLC plates impregnated with a fluorescent indicator. When viewed under UV light (typically at 254 nm), compounds that absorb UV light will appear as dark spots against a fluorescent green background. libretexts.orgsilicycle.com This method is particularly effective for compounds with aromatic rings or conjugated systems. libretexts.org

Destructive visualization techniques involve spraying the TLC plate with a chemical reagent that reacts with the compounds to produce colored spots. libretexts.org For carboxylic acids, a bromocresol green indicator is highly effective. fiu.eduepfl.ch This stain selectively visualizes acidic compounds, which appear as yellow spots on a blue background. fiu.eduepfl.ch Other general-purpose stains like p-anisaldehyde, potassium permanganate, and phosphomolybdic acid can also be used, which react with various functional groups that may be present. libretexts.org Iodine vapor is another common method that can visualize a wide range of organic compounds, which typically appear as brown spots. libretexts.orgplantextractwholesale.com

The following table summarizes typical TLC conditions used for the analysis of carboxylic acids and related compounds.

Table 1: Representative TLC Conditions for Carboxylic Acid Analysis

| Mobile Phase Composition (v/v/v) | Visualization Method | Compound Type | Reference |

| Dichloromethane:Methanol:Acetic Acid (96:3:1) | Not specified | Carboxylic acids and esters | researchgate.net |

| Hexane:Diethyl Ether:Acetic Acid | Not specified | Carboxylic acids and esters | researchgate.net |

| Light Petroleum:Ethyl Acetate:Formic Acid (75:25:1) | Not specified | Aliphatic acids, non-polar compounds | researchgate.net |

| Ethyl Acetate:Methanol:Water (100:13.5:10) | Not specified | Polar acids | researchgate.net |

| Toluene:Ethyl Acetate:Formic Acid (75:25:1) | Not specified | Carboxylic acids | researchgate.net |

| Not specified | Bromocresol Green | Carboxylic acids | fiu.eduepfl.ch |

| Not specified | UV Light (254 nm) | UV-active compounds | libretexts.orgsilicycle.com |

| Not specified | Iodine Vapor | General organic compounds | libretexts.orgplantextractwholesale.com |

Chiroptical Methods

Specific rotation is a fundamental chiroptical property used to characterize chiral molecules like this compound and is crucial for determining the absolute configuration of its stereoisomers. This measurement quantifies the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength and temperature.

The parent compound, tartaric acid, and its derivatives, such as diethyl tartrate, are well-studied examples where specific rotation is used to distinguish between enantiomers. For instance, (+)-diethyl L-tartrate has a reported specific rotation of [α]20/D +8.5° (neat). sigmaaldrich.com Another source indicates a range between +7.5° and +8.5°. fao.org Fisher Scientific reports a value of +27° (c=1 in water) for (+)-diethyl L-tartrate. fishersci.ca The sign and magnitude of the specific rotation are unique to each enantiomer, with the other enantiomer, (-)-diethyl D-tartrate, rotating light in the opposite direction by the same amount under identical conditions.

The specific rotation of this compound would be a key parameter in confirming its enantiomeric purity and assigning its absolute configuration as either (R) or (S). The synthesis of a specific enantiomer of this compound would be expected to yield a product with a characteristic specific rotation value. This experimental value can then be compared to literature values or to the specific rotation of known related compounds to confirm the stereochemical outcome of the synthesis.

Table 2: Specific Rotation of Diethyl Tartrate Enantiomers

| Compound | CAS Number | Specific Rotation ([α]D) | Conditions | Reference |

| (+)-Diethyl L-tartrate | 87-91-2 | +8.5° | 20°C, neat | sigmaaldrich.com |

| (+)-Diethyl L-tartrate | 87-91-2 | +7.5° to +8.5° | 20°C | fao.org |

| (+)-Diethyl L-tartrate | 87-91-2 | +27° | c=1 in water | fishersci.ca |

| (-)-Diethyl D-tartrate | 13811-71-7 | Not explicitly stated, but expected to be equal in magnitude and opposite in sign to the L-enantiomer. | Not specified | nih.gov |

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule in solution.

For tartaric acid and its derivatives, CD spectroscopy has been used to study their chiroptical properties. researchgate.netaps.orgnih.gov The CD spectrum of tartaric acid is sensitive to pH and the presence of metal ions, which can induce conformational changes and alter the observed Cotton effects. nih.gov In aqueous solutions, tartaric acid exhibits a trans conformation with a single negative Cotton effect around 210-215 nm. nih.gov Its simple divalent salts show two negative Cotton effects at approximately 193 nm and 211 nm. nih.gov

The CD spectrum of this compound would be expected to show characteristic Cotton effects arising from the electronic transitions of its chromophores, primarily the carboxylic acid and ester groups, within a chiral environment. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of these groups around the chiral center.

Studies on related chiral molecules, such as tartaric acid amides linked to porphyrins, have demonstrated how structural modifications and metal complexation can significantly enhance the CD signal, providing more detailed stereochemical information. worldscientific.com Similar approaches could be applied to this compound to amplify its chiroptical response and facilitate its stereochemical assignment. Furthermore, theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental CD data to model the structure and predict the CD spectrum, aiding in the definitive assignment of the absolute configuration. worldscientific.com

Table 3: Reported Circular Dichroism Data for Tartaric Acid

| Compound | Conditions | Observed Cotton Effects | Reference |

| Tartaric acid | Aqueous solution | Single negative Cotton effect around 210-215 nm | nih.gov |

| Divalent salts of tartaric acid | Not specified | Two negative Cotton effects at ~193 nm and ~211 nm | nih.gov |

| L- and D-tartaric acid | Water solution | Intense band at 195 nm and a less intense one at 221 nm | researchgate.net |

X-ray Diffraction Studies of Crystalline Forms and Derivatives

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. For a chiral molecule like this compound, single-crystal X-ray diffraction can provide the absolute configuration of a specific enantiomer, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific X-ray crystal structure for this compound was not found in the search results, studies on derivatives of related compounds, such as diethyl-2-triphenyl-Λ5-phosphoranylidene-N-phenylimide derivatives, demonstrate the utility of this technique. researchgate.net These studies provide precise structural parameters and confirm the molecular connectivity and stereochemistry. researchgate.net

The crystallization of this compound would be a critical first step. Once suitable crystals are obtained, X-ray diffraction analysis would yield a detailed structural model. This would definitively confirm the connectivity of the ethoxy, hydroxyl, and carboxylic acid groups to the butanoic acid backbone and, for an enantiomerically pure sample, would establish its absolute stereochemistry. The solid-state conformation and hydrogen-bonding networks could also be elucidated, providing insights into its physical properties.

Table 4: Illustrative Crystal Structure Data for a Related Derivative

| Parameter | Diethyl 2-(triphenyl-λ⁵-phosphanylidene)-N-phenyl-ethanethioimidic acid (3) |

| Empirical Formula | C₃₃H₃₀NO₂PS |

| Formula Weight ( g/mol ) | 537.59 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.123(2) |

| b (Å) | 10.456(2) |

| c (Å) | 14.567(3) |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 1541.1(6) |

| Z | 2 |

| Reference | researchgate.net |

Note: The data in this table is for a related derivative and is presented for illustrative purposes to show the type of information obtained from an X-ray diffraction study.

Advanced Sample Preparation Techniques for Enhanced Analytical Resolution

The quality of analytical results for this compound is highly dependent on the sample preparation method employed. Advanced techniques are often necessary to remove interfering matrix components, concentrate the analyte, and improve the resolution and sensitivity of subsequent analyses, particularly for chromatographic methods like HPLC and GC.

For HPLC analysis, sample filtration is a fundamental step to remove particulate matter that could damage the column. nacalai.com For complex matrices, more extensive cleanup may be required. Solid Phase Extraction (SPE) is a powerful technique for isolating organic acids from aqueous samples. oiv.int This involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which can then be eluted with a suitable solvent. oiv.int

Gas chromatography (GC) analysis of polar compounds like carboxylic acids typically requires derivatization to increase their volatility and improve their chromatographic behavior. lmaleidykla.ltcolostate.edu Common derivatization strategies for carboxylic acids include:

Alkylation (Esterification): This involves converting the carboxylic acid to its corresponding ester, for example, by reaction with an alcohol in the presence of an acid catalyst like boron trifluoride. researchgate.net

Silylation: This method replaces the active hydrogen of the carboxylic acid and hydroxyl groups with a silyl (B83357) group, such as a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt

Acylation: This process introduces an acyl group to the molecule. researchgate.net

The choice of derivatization reagent and reaction conditions depends on the specific analyte and the analytical instrumentation being used. For instance, derivatization with reagents that introduce fluorinated groups can enhance sensitivity in electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). researchgate.net

In addition to derivatization, other techniques such as headspace analysis can be beneficial for volatile analytes, as it minimizes the injection of non-volatile matrix components into the GC system. lmaleidykla.lt For non-volatile or thermally labile compounds, HPLC is often the preferred method, and sample preparation may involve liquid-liquid extraction or protein precipitation for biological samples. nacalai.comufl.edu

Table 5: Common Derivatization and Sample Preparation Techniques for Carboxylic Acid Analysis

| Technique | Purpose | Typical Reagents/Method | Analytical Method | Reference |

| Alkylation (Esterification) | Increase volatility for GC | Alcohol (e.g., methanol, n-butanol) with BF₃ catalyst | GC, GC-MS | researchgate.net |

| Silylation | Increase volatility and thermal stability for GC | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | GC, GC-MS | lmaleidykla.lt |

| Acylation | Introduce acyl group to improve volatility | Not specified in detail | GC, GC-MS | researchgate.net |

| Solid Phase Extraction (SPE) | Isolate and concentrate analyte from a complex matrix | Various sorbents depending on analyte and matrix | HPLC, GC | oiv.int |

| Filtration | Remove particulate matter | Syringe filters, centrifuge filters | HPLC | nacalai.com |

| Derivatization with PFBBr | Enhance sensitivity for GC-MS | Pentafluorobenzyl bromide (PFBBr) | GC-MS (EI mode) | researchgate.net |

| Derivatization with TMOA | Derivatize carboxylic acids for GC | Trimethyl orthoacetate (TMOA) in acetic acid | GC | google.com |

Lack of Specific Research Data for Theoretical and Computational Investigations of this compound

Despite a comprehensive search of scientific literature and chemical databases, specific theoretical and computational chemistry investigations for the compound this compound are not publicly available.

While general information regarding the compound's basic properties, such as its molecular formula (C₆H₁₀O₅) and structure, is available in databases like PubChem and ChEBI, in-depth computational studies as requested in the article outline have not been found. purdue.edunih.govnih.govmdpi.com The requested data, which would form the basis for a detailed article on its theoretical and computational aspects, appears to be absent from the current body of scientific literature.

Information on related compounds, such as diethyl malate and other malic acid esters, exists but is not directly applicable to the specific mono-ethyl ester requested. researchgate.netresearchgate.net Similarly, general explanations of the computational methodologies (DFT, NBO, etc.) are available but have not been specifically applied to this compound in the retrieved sources.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified outline without the foundational research data.

Theoretical and Computational Chemistry Investigations of 4 Ethoxy 2 Hydroxy 4 Oxobutanoic Acid

Molecular Modeling and Simulation Approaches

Prediction of Spectroscopic Parameters

Currently, there are no published studies detailing the theoretical prediction of spectroscopic parameters for 4-Ethoxy-2-hydroxy-4-oxobutanoic acid. Such studies would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). This information is invaluable for the structural elucidation of the molecule and for interpreting experimental spectroscopic data. The absence of this data in the public domain indicates a gap in the scientific understanding of this specific compound.

Analysis of Intermolecular Interactions

The analysis of intermolecular forces is crucial for understanding the condensed-phase properties of a compound, including its crystal structure, boiling point, and solubility. For this compound, such an analysis would be particularly insightful due to the presence of multiple functional groups capable of forming strong intermolecular contacts.

The carboxylic acid and hydroxyl groups in this compound are strong hydrogen bond donors and acceptors. This would allow for the formation of extensive hydrogen bonding networks in the solid and liquid states. Computational studies would be able to model these interactions, determining the geometry and energy of the hydrogen bonds, and predicting the most stable dimeric and polymeric structures. However, no specific research detailing the hydrogen bonding patterns of this molecule has been found.

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize noncovalent interactions. By plotting the RDG against the electron density, it is possible to identify regions of hydrogen bonding, Van der Waals interactions, and steric repulsion within a molecular system. The application of RDG analysis to this compound would offer a clear and intuitive depiction of its intermolecular interaction topology. Unfortunately, no studies employing RDG analysis for this molecule have been published.

Exploration of Biological Activities and Mechanistic Insights of 4 Ethoxy 2 Hydroxy 4 Oxobutanoic Acid and Its Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The therapeutic potential of 4-Ethoxy-2-hydroxy-4-oxobutanoic acid and its structural analogs is primarily explored through their ability to inhibit specific enzymes involved in various pathological pathways. This section delves into the mechanisms of inhibition for several key enzymes, drawing upon structure-activity relationship studies and computational simulations to understand the molecular interactions driving these activities.

Inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase are crucial for managing postprandial hyperglycemia, a key concern in diabetes mellitus. researchgate.net Pancreatic α-amylase is responsible for breaking down complex polysaccharides into smaller oligosaccharides, which are then further hydrolyzed into glucose by α-glucosidase in the small intestine for absorption into the bloodstream. nih.govnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption can be slowed, leading to better glycemic control. nih.gov Malic acid derivatives, including esters like this compound, have emerged as a promising class of glycosidase inhibitors.

Research into malic acid derivatives has revealed important structural features that govern their inhibitory potency against α-amylase and α-glucosidase. A study on derivatives isolated from camu-camu (Myrciaria dubia) fruit identified a mixture of (S)-4-butoxy-2-hydroxy-4-oxobutanoic acid and (S)-4-butoxy-3-hydroxy-4-oxobutanoic acid as a potent inhibitor of both enzymes. nih.gov

This research highlights a key aspect of the structure-activity relationship: the role of the alkyl ester group. The presence of an aliphatic moiety, such as the butoxy group in the studied compound, plays a significant role in the binding mode and inhibitory activity. nih.govresearchgate.net Computational studies have further suggested an alkyl-dependent trend, where malic acid esters with longer alkyl chains rank higher in inhibitory potential. researchgate.net The core malic acid structure itself has demonstrated inhibitory properties, with the L-stereoisomer showing non-competitive inhibition against α-glucosidase. researchgate.netnih.gov However, esterification, particularly with longer alkyl chains, appears to enhance this activity, suggesting that the lipophilicity and spatial arrangement of the ester group are critical for effective interaction with the enzyme's active site.

Table 1: Inhibitory Activity of Malic Acid Derivatives against Glycosidases

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| (S)-4-butoxy-2-hydroxy-4-oxobutanoic acid / (S)-4-butoxy-3-hydroxy-4-oxobutanoic acid mixture | α-Amylase | 11.69 ± 1.75 µg/mL | nih.gov |

| (S)-4-butoxy-2-hydroxy-4-oxobutanoic acid / (S)-4-butoxy-3-hydroxy-4-oxobutanoic acid mixture | α-Glucosidase | 102.69 ± 4.16 µg/mL | nih.gov |

| L-Malic Acid | α-Glucosidase | 10.68 ± 0.41 mM | researchgate.net |

| Acarbose (Positive Control) | α-Amylase | Significantly higher IC₅₀ than butoxy derivatives | nih.gov |

| Acarbose (Positive Control) | α-Glucosidase | Significantly higher IC₅₀ than butoxy derivatives | nih.gov |

To visualize the interactions between malic acid esters and glycosidase enzymes at a molecular level, molecular docking simulations have been employed. These computational studies provide insights into the binding poses and key interactions that stabilize the enzyme-inhibitor complex. nih.gov

For the potent inhibitor (S)-4-butoxy-2-hydroxy-4-oxobutanoic acid, docking studies revealed a favorable fit within the active sites of both α-amylase and α-glucosidase. nih.gov The binding is primarily stabilized by hydrogen bonds. The β-hydroxycarboxyl moiety of the malic acid ester is crucial, forming hydrogen-bonding interactions with key amino acid residues in the active site. In the case of α-glucosidase, these residues include Asp404, His674, and Asp616. For α-amylase, the interactions involve residues such as Asp197 and Asp200. nih.gov These interactions are similar to those observed for malic acid itself, but the presence of the alkyl chain in the ester derivative further stabilizes the complex, contributing to its enhanced inhibitory activity. nih.gov Molecular dynamics simulations of L-malic acid with α-glucosidase have shown that it locates at the entrance of the active pocket, blocking the passage of the substrate in a non-competitive manner. nih.gov The ester derivatives build upon this interaction, with the aliphatic chain likely forming additional hydrophobic contacts that improve binding affinity. nih.gov

Kynurenine-3-hydroxylase (KMO), also known as kynurenine 3-monooxygenase, is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism. nih.govmdpi.comfrontiersin.org KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). nih.gov The downstream products of this pathway, such as quinolinic acid, are neurotoxic, and their overproduction is implicated in several neurodegenerative diseases. mdpi.comfrontiersin.org Consequently, inhibiting KMO is a therapeutic strategy aimed at reducing the formation of these toxic metabolites while simultaneously increasing levels of the neuroprotective kynurenic acid. frontiersin.orggoogle.com

Research has identified 4-phenyl-4-oxobutanoic acid derivatives as a class of KMO inhibitors. nih.govcapes.gov.br Structure-activity relationship (SAR) studies on these compounds have led to the identification of potent inhibitors. Among the most effective derivatives are 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid. nih.govcapes.gov.br These findings indicate that substitutions on both the phenyl ring and at the C2 position of the butanoic acid chain are critical for inhibitory activity. The development of these inhibitors was based on SAR studies of the benzoylalanine side-chain of an initial lead compound. capes.gov.br

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system, which regulates blood pressure. nih.govscispace.com ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. nih.govscispace.com Inhibition of ACE is a well-established therapeutic approach for treating hypertension and heart failure. researchgate.net

Chiral 2-hydroxy-4-phenylbutanoic acid and its esters, such as ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), are recognized as vital precursors for the synthesis of several commercial ACE inhibitors, including enalapril, lisinopril, and ramipril. researchgate.netresearchgate.net These precursors represent the core structural motif that interacts with the ACE active site. While not direct inhibitors themselves in this form, their stereospecific structure is fundamental to the activity of the final drug molecules.

Furthermore, studies have shown that derivatives of malic acid, the parent compound of this compound, can exhibit direct ACE inhibitory activity. For instance, (S)-malic acid 1'-O-β-gentiobioside, isolated from lettuce, was identified as a novel and potent ACE inhibitor with a low IC₅₀ value of 27.8 μM. nih.gov This demonstrates the inherent potential of the malic acid scaffold as a platform for designing ACE inhibitors.

Placenta Growth Factor (PIGF) is a protein associated with pathological angiogenesis (the formation of new blood vessels), a process implicated in conditions such as cancer and liver cirrhosis. nih.gov Unlike other growth factors, PlGF blockade does not appear to affect healthy vasculature, making it an attractive therapeutic target with a potentially favorable safety profile. nih.gov Pharmacological inhibition of PlGF has been shown to reduce angiogenesis, inflammation, and fibrosis in preclinical models of cirrhosis. nih.gov

While PlGF is a validated therapeutic target, research directly linking this compound or related butanoic acid derivatives to the inhibition of PIGF-1 is not extensively documented in the available literature. The primary focus of inhibition studies for butanoic acid derivatives has been on enzymes such as those discussed in the preceding sections. However, the diverse biological activities of butanoic acid structures suggest that exploring their potential as inhibitors of growth factors like PlGF could be a future area of research.

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

Modulatory Effects on Plant Physiological Processes

The influence of this compound on the physiological processes of plants, including growth and development, is an area of ongoing investigation.

Regulatory Activity on Plant Growth (e.g., Lactuca sativa lettuce)

Research into the specific effects of this compound on the growth of Lactuca sativa (lettuce) is not extensively detailed in the current body of scientific literature. However, the broader class of carboxylic acids is known to play various roles in plant biology, suggesting that this compound could potentially influence metabolic pathways related to growth and development. Further studies are required to determine its precise regulatory activity on common crop species like lettuce.

Influence on Hypocotyl and Root Growth